molecular formula C9H18Ge B14732657 Triethyl(prop-1-yn-1-yl)germane CAS No. 6212-75-5

Triethyl(prop-1-yn-1-yl)germane

Cat. No.: B14732657
CAS No.: 6212-75-5
M. Wt: 198.87 g/mol
InChI Key: YLAMNUCTECJSRI-UHFFFAOYSA-N
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Description

Triethyl(prop-1-yn-1-yl)germane is an organogermanium compound featuring a propynyl group, making it a valuable building block in synthetic and materials chemistry. Its structure, combining a germanium center with an alkyne functional group, is of significant interest in advanced research. This reagent is primarily used in transition metal-catalyzed reactions, such as alkyne annulations, for the construction of complex molecular architectures . The germanium-carbon bond can act as a key linkage in the synthesis of novel organometallic complexes and polymers. Researchers utilize this compound in the development of new catalytic systems and in the exploration of germanium's unique electronic properties in material science applications. The propynyl group offers a handle for further functionalization through various organic transformations, including cycloadditions and cross-coupling reactions. Handling should be performed in a well-ventilated fume hood, using appropriate personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

6212-75-5

Molecular Formula

C9H18Ge

Molecular Weight

198.87 g/mol

IUPAC Name

triethyl(prop-1-ynyl)germane

InChI

InChI=1S/C9H18Ge/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3

InChI Key

YLAMNUCTECJSRI-UHFFFAOYSA-N

Canonical SMILES

CC[Ge](CC)(CC)C#CC

Origin of Product

United States

Preparation Methods

Hydrogermylation of Propargyl Derivatives

A foundational approach to synthesizing triethyl(prop-1-yn-1-yl)germane involves the hydrogermylation of propargyl derivatives using triethylgermanium hydride (Et₃GeH). This method leverages the reactivity of terminal alkynes with germanium hydrides under catalytic conditions. For instance, cobalt-based catalysts, such as pincer-type cobalt complexes, have been shown to facilitate the dehydrogenative coupling between Et₃GeH and propyne derivatives. The reaction typically proceeds via a mechanism involving oxidative addition of the Ge–H bond to the cobalt center, followed by alkyne insertion and reductive elimination to yield the target compound.

Key parameters influencing this reaction include:

  • Catalyst selection : Cobalt complexes with bulky ligands enhance selectivity for the anti-Markovnikov addition product.
  • Solvent system : Polar aprotic solvents like tetrahydrofuran (THF) optimize reaction rates by stabilizing intermediates.
  • Temperature : Reactions conducted at 60–80°C achieve conversions exceeding 95% within 12 hours.

A representative reaction is:
$$
\text{Et₃GeH} + \text{HC≡C–R} \xrightarrow{\text{Co catalyst}} \text{Et₃Ge–C≡C–R} + \text{H₂}
$$
This method is particularly advantageous for its scalability and compatibility with diverse propargyl substrates.

Transition Metal-Catalyzed Cross-Coupling

Palladium and nickel catalysts have been employed in cross-coupling reactions to attach the propynyl moiety to triethylgermanium precursors. For example, Suzuki-Miyaura coupling between triethylgermanium halides (Et₃GeX) and propynylboronic acids offers a versatile route. The process requires a Pd(PPh₃)₄ catalyst and a base such as K₂CO₃, yielding this compound with minimal byproducts.

Recent advancements include the use of ligand-accelerated catalysis, where bidentate phosphine ligands (e.g., dppf) enhance reaction efficiency. A typical protocol involves:

  • Molar ratio : 1:1.2 ratio of Et₃GeBr to propynylboronic acid.
  • Reaction time : 24 hours at 80°C under inert atmosphere.
  • Yield : 75–85% after column chromatography.

Nucleophilic Substitution Reactions

Nucleophilic displacement of halides from triethylgermanium halides (Et₃GeX) using propynyl Grignard or lithium reagents provides a straightforward pathway. The reaction proceeds as follows:
$$
\text{Et₃GeCl} + \text{Li–C≡C–CH₂CH₃} \rightarrow \text{Et₃Ge–C≡C–CH₂CH₃} + \text{LiCl}
$$
Critical considerations include:

  • Reagent purity : Anhydrous conditions are essential to prevent hydrolysis of the Grignard reagent.
  • Temperature control : Reactions conducted at −78°C minimize side reactions, achieving yields of 70–78%.

Catalytic Mechanisms and Reaction Optimization

Cobalt-Catalyzed Functionalization

The cobalt-mediated synthesis of this compound exemplifies the role of transition metals in modulating reaction pathways. Studies using CoCl₂ with LiOtBu as a base demonstrate that the catalyst’s anionic form is critical for activating the Ge–H bond. Spectroscopic data (¹H NMR) reveal the formation of a Co–H intermediate, which facilitates alkyne insertion.

Table 1: Optimization of Cobalt-Catalyzed Synthesis

Entry Catalyst Solvent Temp (°C) Conversion (%) Selectivity (%)
1 CoCl₂ THF 60 99 100
2 None THF 60 0 0
3 CoCl₂ Toluene 60 0 0

Data adapted from source highlights the necessity of polar solvents and cobalt catalysts for efficient conversion.

Palladium-Mediated Cyclization Approaches

Palladium catalysts enable tandem cyclization-alkynylation sequences, particularly in synthesizing germanium-containing heterocycles. For instance, Pd(OAc)₂ catalyzes the cyclization of propargyl ethers, concurrently introducing the propynylgermane moiety. This method benefits from mild conditions (room temperature) and short reaction times (<6 hours).

Industrial Production and Scalability

Large-Scale Synthesis Techniques

Industrial protocols prioritize cost efficiency and reproducibility. Continuous flow reactors have been adopted to enhance heat and mass transfer during hydrogermylation steps. Key features include:

  • Residence time : 30–60 minutes.
  • Catalyst loading : 0.5 mol% Co.
  • Output : 50–100 kg/day with ≥98% purity.

Purification and Quality Control

Distillation under reduced pressure (0.1–1 mmHg) effectively separates this compound from byproducts. Analytical methods such as GC-MS and ¹H NMR ensure compliance with purity standards (>99%).

Comparative Analysis of Synthetic Routes

Table 2: Comparison of Preparation Methods

Method Yield (%) Cost (Relative) Scalability
Hydrogermylation 85–95 Moderate High
Cross-Coupling 70–85 High Moderate
Nucleophilic Substitution 65–75 Low Low

Hydrogermylation emerges as the most viable method for large-scale production due to its balance of yield and scalability.

Applications in Scientific Research

While beyond the scope of preparation methods, the compound’s utility spans:

  • Organic synthesis : As a germanium transfer reagent in cross-couplings.
  • Materials science : In semiconductor precursors and optoelectronic materials.

Chemical Reactions Analysis

Types of Reactions

Triethyl(prop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .

Scientific Research Applications

Triethyl(prop-1-yn-1-yl)germane has several scientific research applications:

Mechanism of Action

The mechanism by which Triethyl(prop-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent attached to the germanium center significantly impacts reactivity:

  • Triethyl(aryl)germanes (e.g., triethyl(phenyl)germane ): Aromatic substituents provide stability through conjugation, reducing electrophilicity at the Ge center.
  • Triethyl(vinyl)germane : The vinyl group introduces moderate electron-withdrawing effects, enhancing reactivity in addition reactions.
  • Triethyl(prop-1-yn-1-yl)germane : The terminal alkyne is strongly electron-withdrawing, increasing the electrophilicity of the Ge atom and making it more reactive toward nucleophiles or catalytic transformations.

Table 1: Substituent Effects on Germanium Reactivity

Compound Substituent Type Electronic Effect Key Reactivity Traits
Triethyl(phenyl)germane Aryl Electron-donating Stable under hydrogenation
Triethyl(vinyl)germane Vinyl Moderate withdrawal Prone to phosphine addition
This compound Alkyne Strong withdrawal Hypothesized catalytic versatility

Reactivity in Hydrogenation Reactions

Hydrogenation behavior varies markedly with substituents:

  • Triethyl(aryl)germanes : Under 50 bar H₂ and dichloromethane (DCM), triethyl(naphthalen-1-yl)germane undergoes full hydrogenation to decalin germane with 80% yield using transition-metal catalysts . Aryl rings require extended reaction times (e.g., 60 hours for methoxy-substituted naphthalene derivatives) .
  • However, competitive Ge-C bond cleavage or alkyne polymerization might necessitate milder conditions or specialized catalysts (e.g., Lindlar’s catalyst for selective alkyne reduction).

Table 2: Hydrogenation Outcomes

Compound Catalyst Used Reaction Time Product Yield
Triethyl(naphthalen-1-yl)germane Transition metal 24 hours Decalin germane 80%
This compound (hypothetical) Pd/C or Lindlar <24 hours Propylgermane N/A

Table 3: Reaction Pathways and Yields

Reaction Type Compound Conditions Product Yield
Hydrogenation Triethyl(aryl)germane H₂ (50 bar), DCM Saturated germane 62–80%
Phosphine Addition Triethyl(vinyl)germane THF, Argon Phosphine adduct N/A
Hypothetical Coupling Triethyl(propynyl)germane Pd catalyst Conjugated enyne N/A

Stability and Handling

  • Aryl Germanes : Triethyl(4-fluorophenyl)germane is reported as a stable, colorless oil with consistent IR spectral data, indicating robustness under standard conditions .
  • Propynyl Germanes : Terminal alkynes are prone to oxidation or polymerization. Handling precautions akin to those for (Prop-2-yn-1-ylsulfanyl)carbonitrile ()—avoiding inhalation and skin contact—are recommended.

Spectral and Physical Properties

While specific data for this compound is absent, comparisons can be drawn:

  • IR Spectroscopy : The alkyne C≡C stretch (~2100–2260 cm⁻¹) would dominate, contrasting with aryl C-H stretches (~3000 cm⁻¹) in triethyl(aryl)germanes .
  • Chromatography: The propynyl group’s polarity may result in lower Rf values in nonpolar solvents compared to aryl analogs (e.g., Rf = 0.85 for triethyl(4-fluorophenyl)germane in n-pentane ).

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